molecular formula C13H14BrNO2 B8329670 ethyl 5-bromo-3,4-dimethyl-1H-indole-2-carboxylate

ethyl 5-bromo-3,4-dimethyl-1H-indole-2-carboxylate

Cat. No. B8329670
M. Wt: 296.16 g/mol
InChI Key: ISCHGJMXLPNJNB-UHFFFAOYSA-N
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Patent
US07879872B2

Procedure details

A solution of NaNO2 (1.52 g, 22 mmol) in water (4 mL) was added to a vigorously stirred mixture of 4-bromo-3-methylaniline (3.72 g, 20 mmol) at −5° C. After 30 min stirring, the solution was adjusted to pH 5 with NaOAc (1.40 g). A cold solution of ethyl 2-ethyl-3-oxobutanoate (4.0 g, 22 mmol) and KOH (1.36 g, 22 mmol) in EtOH (16 mL) were added followed by crushed ice (30 g). NaOAc was added if necessary to adjust the pH to 5. The mixture was stirred for 5 h at 0° C. then kept at this temperature overnight. The solution was extracted with EtOAc, washed with brine, dried and evaporated to 8 mL. This solution was added to a solution of HCl (25 mL, 7M in EtOH). It was further refluxed for 3 h. Upon cooling in an ice bath, water (200 mL) was added slowly. The precipitate was filtered, washed with water and dried to afford 5.36 g (91%) as a 1:1 mixture of the title compound and its ethyl 5-bromo-3,4-dimethyl-1H-indole-2-carboxylate isomer. 1H NMR (300 MHz, CDCl3), δ, mix 8.66 and 8.54 (2s, br, 1H), 7.83 and 7.23 (2s, 2×0.5H), 7.42 and 7.05 (2d, J=8.7 Hz, 2×0.5H), 4.41 (q, J=7.2 Hz, 2H), 2.81, 2.79, 2.53 and 2.49 (4s, 4×1.5H), 1.42 (t, J=7.2 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
3.72 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
1.36 g
Type
reactant
Reaction Step Four
Name
Quantity
16 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[Br:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][C:7]=1[CH3:13].CC([O-])=O.[Na+].[CH2:19]([CH:21](C(=O)C)[C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH3:20].[OH-].[K+].BrC1C(C)=C2C(=CC=1)NC(C(OCC)=O)=C2C>O.CCO>[Br:5][C:6]1[CH:12]=[C:11]2[C:9](=[CH:8][C:7]=1[CH3:13])[NH:10][C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[C:19]2[CH3:20] |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C2C(=C(NC2=CC1)C(=O)OCC)C)C
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3.72 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)C
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
C(C)C(C(=O)OCC)C(C)=O
Name
Quantity
1.36 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
16 mL
Type
solvent
Smiles
CCO
Step Five
Name
ice
Quantity
30 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After 30 min stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 h at 0° C.
Duration
5 h
CUSTOM
Type
CUSTOM
Details
then kept at this temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to 8 mL
ADDITION
Type
ADDITION
Details
This solution was added to a solution of HCl (25 mL, 7M in EtOH)
TEMPERATURE
Type
TEMPERATURE
Details
It was further refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling in an ice bath
ADDITION
Type
ADDITION
Details
water (200 mL) was added slowly
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford 5.36 g (91%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2C(=C(NC2=CC1C)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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